2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c1-25-12-4-2-3-11(9-12)22-16(24)15-13(5-7-26-15)20-18(22)28-10-14(23)21-17-19-6-8-27-17/h2-4,6,8-9H,5,7,10H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQRKIDANGMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative characterized by its complex structure involving thieno-pyrimidine and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Structural Overview
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer effects.
- Methoxyphenyl group : Contributes to the lipophilicity and overall biological activity.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole or thieno-pyrimidine structures have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of this compound is noteworthy. Studies have shown that related compounds possess strong antifungal activity against pathogens such as Candida albicans and Aspergillus species. The presence of the thiazole moiety has been linked to enhanced antifungal activity, with some derivatives achieving MIC values as low as 6 µg/mL .
Anticancer Activity
The anticancer properties of this compound are supported by various studies indicating its ability to inhibit tumor cell proliferation. In particular, compounds derived from thieno-pyrimidines have been reported to exhibit cytotoxic effects against human cancer cell lines such as HepG2 and MCF-7. Mechanistic studies suggest that these compounds may act through the inhibition of topoisomerase enzymes or by inducing apoptosis in cancer cells .
Case Studies
| Study | Target Pathogen/Cell Line | Activity Observed | MIC/IC50 Values |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Antimicrobial | 32 µg/mL |
| Study 2 | Candida albicans | Antifungal | 6 µg/mL |
| Study 3 | HepG2 (liver cancer) | Anticancer | IC50 = 10 µM |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies involving thieno[2,3-d]pyrimidine derivatives have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. This suggests that the compound may also possess antibacterial activity due to its structural similarities to known active compounds .
Anticancer Potential
The thiazole moiety in the compound has been associated with anticancer activity in various studies. Compounds incorporating thiazole have demonstrated cytotoxic effects against different cancer cell lines, including breast and liver cancer cells. The specific interactions of the compound with cancerous cells remain a subject of ongoing research .
Enzyme Inhibition
The thieno[3,2-d]pyrimidine scaffold has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives have shown promise as inhibitors of kinases and other enzymes critical in cancer progression and inflammation. This application could extend to the compound if it demonstrates similar inhibitory properties in biochemical assays .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through condensation reactions and subsequent modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Findings
Substituent Position Effects: The 3-methoxyphenyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to the 4-methoxyphenyl analog . However, para-substituted analogs (e.g., 4-fluorophenyl in ) often exhibit better solubility due to reduced steric hindrance .
Acetamide Modifications :
- Replacing thiazol-2-yl with bulkier groups like 6-(trifluoromethyl)benzothiazol-2-yl (G1-4) enhances target selectivity but may compromise solubility .
- The 6-methylbenzothiazol-2-yl group () balances lipophilicity and solubility, making it a preferred scaffold in antimicrobial agents .
Kinase inhibition: Compound 19 (CK1 inhibitor) demonstrates submicromolar activity (IC50 = 0.15 μM), attributed to the trifluoromethyl group’s electron-withdrawing effects . Antimicrobial activity: Triazole-linked thieno[3,2-d]pyrimidines () exhibit MIC values of 8–16 μg/mL against S. aureus and E. coli .
Q & A
Q. How to design a robust SAR study for derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
